molecular formula C23H24N6O6S B10963728 N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanehydrazide

N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanehydrazide

Cat. No.: B10963728
M. Wt: 512.5 g/mol
InChI Key: WWLBMOMEHGNYIC-ZMOGYAJESA-N
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Description

2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, a phenoxy group, and a nitrophenyl group

Preparation Methods

The synthesis of 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE involves multiple steps, typically starting with the formation of the triazole ring. The phenoxy group is introduced through a nucleophilic substitution reaction, while the nitrophenyl group is added via a condensation reaction. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The allyl group can participate in substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, amines, and substituted triazoles.

Scientific Research Applications

2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenoxy group can bind to active sites, inhibiting enzyme activity or modulating receptor function. The nitrophenyl group may also play a role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and phenoxy-substituted molecules. Compared to these compounds, 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]PROPANOHYD

Properties

Molecular Formula

C23H24N6O6S

Molecular Weight

512.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C23H24N6O6S/c1-4-10-28-20(14-35-18-8-6-5-7-9-18)25-27-23(28)36-15(2)22(31)26-24-13-16-11-17(29(32)33)12-19(34-3)21(16)30/h4-9,11-13,15,30H,1,10,14H2,2-3H3,(H,26,31)/b24-13+

InChI Key

WWLBMOMEHGNYIC-ZMOGYAJESA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C(=CC(=C1)[N+](=O)[O-])OC)O)SC2=NN=C(N2CC=C)COC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=C(C(=CC(=C1)[N+](=O)[O-])OC)O)SC2=NN=C(N2CC=C)COC3=CC=CC=C3

Origin of Product

United States

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